

Spectroscopic Characterization of 2-Methyl-3-nitrobenzoyl chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzoyl chloride

CAS No.: 39053-41-3

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Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for **2-Methyl-3-nitrobenzoyl chloride**, a key intermediate in synthetic organic chemistry. In the absence of readily available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's characteristic spectral features. Detailed, field-proven protocols for data acquisition are provided to guide researchers in obtaining high-quality data for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of spectroscopic techniques as applied to substituted aromatic acyl chlorides.

Introduction: The Molecule in Focus

2-Methyl-3-nitrobenzoyl chloride ($C_8H_6ClNO_2$, Molar Mass: 199.59 g/mol) is a bifunctional aromatic compound containing a reactive acyl chloride group, an electron-withdrawing nitro group, and an electron-donating methyl group. This unique substitution pattern on the benzene

ring creates a distinct electronic environment, which in turn gives rise to a unique spectroscopic fingerprint. Accurate characterization using NMR, IR, and MS is critical to confirm its identity, assess purity, and ensure its suitability for subsequent synthetic transformations.

Predicted Spectroscopic Analysis

This section details the theoretical spectroscopic signatures of **2-Methyl-3-nitrobenzoyl chloride**. The predictions are grounded in established principles of chemical shifts, vibrational frequencies, and fragmentation patterns, supported by data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The electron-withdrawing effects of the nitro (-NO₂) and benzoyl chloride (-COCl) groups will generally shift the aromatic protons downfield (to a higher ppm value), while the electron-donating methyl (-CH₃) group provides a slight shielding effect.

- **Aromatic Protons (3H):** These protons will appear in the range of δ 7.5 - 8.5 ppm. Due to the substitution pattern, they will exhibit splitting patterns (coupling) with each other. The proton at position 6 (ortho to the -COCl group) is expected to be the most deshielded. The proton at position 4 (para to the -COCl and ortho to the -NO₂) will also be significantly downfield. The proton at position 5 will be influenced by both adjacent protons.
- **Methyl Protons (3H):** The methyl group, being attached to the aromatic ring, will appear as a singlet (no adjacent protons to couple with) in the range of δ 2.5 - 2.8 ppm. Its position is slightly downfield from a typical aryl methyl group due to the influence of the adjacent electron-withdrawing nitro group.^[1]

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule.

- **Carbonyl Carbon (-COCl):** The acyl chloride carbonyl carbon is highly deshielded and is expected to appear in the range of δ 165 - 170 ppm.^[2] This characteristic downfield shift is a key identifier for the acyl chloride functional group.

- **Aromatic Carbons (6C):** These carbons will resonate in the typical aromatic region of δ 120 - 150 ppm. The carbon bearing the nitro group (C3) will be significantly deshielded (δ ~148 ppm), as will the carbon attached to the carbonyl group (C1).[3] The carbon with the methyl group (C2) will be slightly shielded relative to the others. The carbons bearing hydrogen atoms (C4, C5, C6) will have shifts influenced by the cumulative electronic effects of the substituents.[4]
- **Methyl Carbon (-CH₃):** The methyl carbon signal is expected in the upfield region, typically between δ 15 - 25 ppm.

Predicted ¹ H NMR Data		Predicted ¹³ C NMR Data	
Assignment	Chemical Shift (δ , ppm)	Assignment	Chemical Shift (δ , ppm)
Aromatic-H	7.5 - 8.5	C=O (Acyl Chloride)	165 - 170
Methyl-H	2.5 - 2.8	C-NO ₂	~148
Aromatic C-H, C-C	120 - 145		
Methyl-C	15 - 25		

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups based on their vibrational frequencies. For **2-Methyl-3-nitrobenzoyl chloride**, the spectrum will be dominated by absorptions from the acyl chloride and nitro groups.

- **C=O Stretch (Acyl Chloride):** A very strong and sharp absorption band is predicted at a high wavenumber, typically in the range of 1780 - 1815 cm⁻¹. [5][6] This high frequency is a hallmark of the highly reactive acyl chloride carbonyl group. [5][7]
- **N-O Stretches (Nitro Group):** Aromatic nitro compounds display two characteristic, strong absorption bands. [8][9]
 - Asymmetric Stretch: 1550 - 1475 cm⁻¹ [8]

- Symmetric Stretch: 1360 - 1290 cm^{-1} [8][10]
- Aromatic C=C Stretches: Medium intensity bands will appear in the 1450 - 1600 cm^{-1} region. [11]
- C-Cl Stretch: A medium to strong absorption is expected in the 600 - 850 cm^{-1} region. [10]

Predicted IR Absorption Bands	
Functional Group	Characteristic Frequency (cm^{-1})
C=O (Acyl Chloride)	1780 - 1815 (Strong, Sharp)
N-O (Asymmetric)	1550 - 1475 (Strong)
N-O (Symmetric)	1360 - 1290 (Strong)
C=C (Aromatic)	1450 - 1600 (Medium)
C-Cl	600 - 850 (Medium-Strong)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides both the molecular weight and valuable structural information through fragmentation patterns.

- Molecular Ion (M^+): The mass spectrum will show the molecular ion peak at m/z 199. A characteristic isotopic peak ($M+2$) at m/z 201 will also be present with approximately one-third the intensity of the M^+ peak, confirming the presence of one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ isotopes). [12]
- Key Fragmentation Patterns: Benzoyl derivatives are known to produce characteristic fragments. [13]
 - Loss of Chlorine ($[M-\text{Cl}]^+$): Cleavage of the C-Cl bond will result in a prominent peak at m/z 164.
 - Formation of the Acylium Ion ($[M-\text{Cl}]^+ \rightarrow [\text{C}_8\text{H}_6\text{NO}_2]^+$): The m/z 164 fragment is a substituted benzoyl cation, which is expected to be a stable and abundant ion.

- Loss of Carbon Monoxide ($[C_8H_6NO_2]^+ \rightarrow [C_7H_6NO_2]^+$): Subsequent loss of a neutral CO molecule from the acylium ion is a common pathway for benzoyl compounds, leading to a fragment at m/z 136.^[13]
- Loss of Nitro Group ($[M-NO_2]^+$): A fragment corresponding to the loss of the NO₂ group may be observed at m/z 153.

Predicted Mass Spectrometry Fragments (EI-MS)

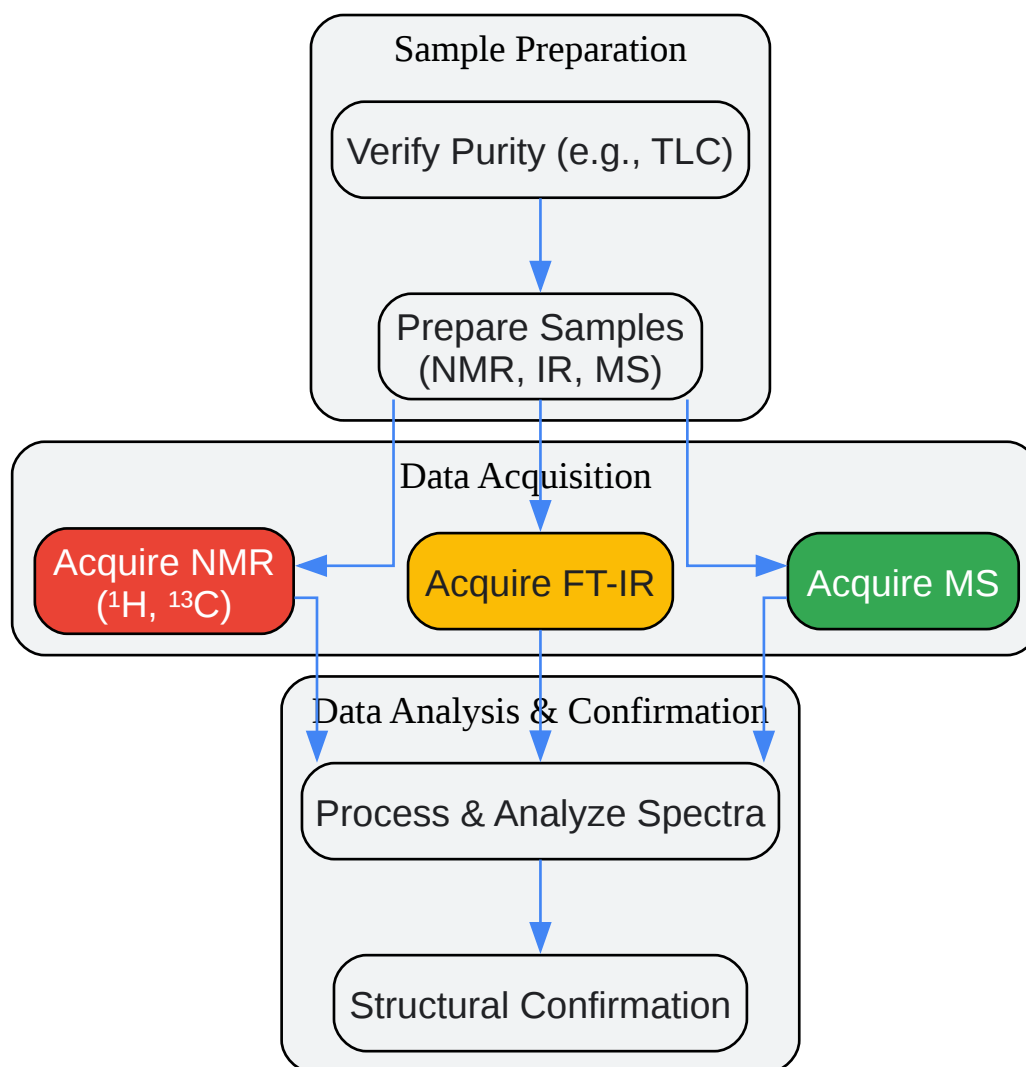
m/z Value	Interpretation
199/201	Molecular Ion Peak $[M]^+$ (with ³⁷ Cl isotope)
164	$[M - Cl]^+$
136	$[M - Cl - CO]^+$
153	$[M - NO_2]^+$

Protocols for Spectroscopic Acquisition

Obtaining high-quality, reproducible spectral data is contingent upon meticulous experimental protocol. The following sections outline validated, step-by-step methodologies for the analysis of **2-Methyl-3-nitrobenzoyl chloride**.

Workflow for Spectroscopic Characterization

A systematic approach ensures that all necessary data is collected efficiently and informs subsequent analyses.



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Overall workflow for spectroscopic characterization.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The choice of solvent is critical; it must dissolve the sample without contributing interfering signals. Deuterated chloroform (CDCl_3) is a standard, versatile solvent for many organic compounds.[14] Shimming is performed to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

Methodology:

- Sample Preparation: Accurately weigh 10-20 mg of **2-Methyl-3-nitrobenzoyl chloride** into a clean, dry vial.[\[14\]](#)[\[15\]](#)
- Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.[\[15\]](#)[\[16\]](#) Ensure the sample is fully dissolved. If particulates remain, filter the solution through a pipette with a cotton plug into the NMR tube.[\[14\]](#)[\[16\]](#)
- Transfer: Carefully transfer the solution into a clean, 5 mm NMR tube. The sample height should be approximately 4-6 cm.[\[14\]](#)
- Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl_3 .[\[14\]](#)[\[17\]](#)
- Shimming: Perform automated or manual shimming to maximize magnetic field homogeneity, observing the lock signal for optimal shape and level.
- Acquisition:
 - ^1H Spectrum: Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
 - ^{13}C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ^{13}C .[\[15\]](#)
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.[\[2\]](#)

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, unlike traditional KBr pellets, and ensures excellent sample-to-crystal contact for a strong signal.[\[18\]](#) A background scan is essential to subtract the spectral contributions of the atmosphere (CO_2 , H_2O) and the ATR crystal itself.

Workflow for ATR FT-IR data acquisition.

Methodology:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[19]
- Background Collection: Collect a background spectrum. This scan measures the ambient atmosphere and the instrument itself and will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of **2-Methyl-3-nitrobenzoyl chloride** powder directly onto the center of the ATR crystal.
- Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in units of % Transmittance versus Wavenumber (cm^{-1}). Ensure the key peaks are labeled.
- Cleaning: Thoroughly clean the crystal and press arm with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Causality: Electron Ionization at a standard energy of 70 eV is used to induce reproducible fragmentation and generate mass spectra that are comparable to established library databases.[20][21] Direct insertion is suitable for pure, solid samples, while coupling with Gas Chromatography (GC-MS) is ideal for analyzing mixtures or verifying purity.[22]

Methodology (Direct Insertion Probe):

- Sample Preparation: Load a microgram-level quantity of the sample into a capillary tube.

- Instrument Setup: Insert the probe into the mass spectrometer's vacuum interlock. The ion source is typically heated (e.g., to 230°C) to facilitate volatilization.[12]
- Ionization: The sample is volatilized and enters the ion source, where it is bombarded with a beam of electrons (standard energy of 70 eV).[20][23]
- Mass Analysis: The resulting positively charged ions (molecular ion and fragments) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[24]
- Detection: Ions are detected, and the signal is amplified to generate the mass spectrum, which is a plot of relative abundance versus m/z.
- Data Analysis: Identify the molecular ion peak and its isotope pattern. Analyze the major fragment ions to corroborate the predicted fragmentation pathways.

Conclusion

The structural elucidation of **2-Methyl-3-nitrobenzoyl chloride** is reliably achieved through the synergistic application of NMR, IR, and MS. The predicted spectral data—highlighted by a high-frequency carbonyl stretch ($\sim 1800\text{ cm}^{-1}$) in the IR, a deshielded acyl chloride carbon ($\sim 168\text{ ppm}$) in the ^{13}C NMR, and a characteristic M/M+2 isotope pattern in the MS—provide a robust analytical framework. The detailed protocols presented herein offer a validated methodology for researchers to acquire high-fidelity data, ensuring unambiguous structural confirmation and quality control for this important chemical intermediate.

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